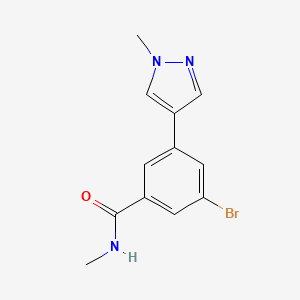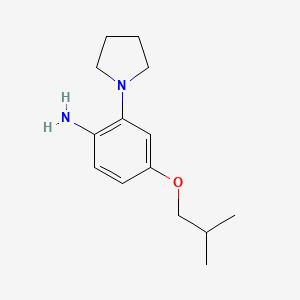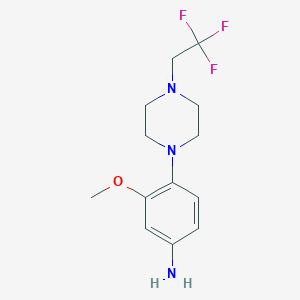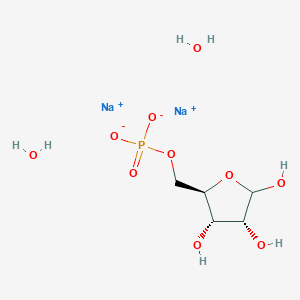
3,6,9,12,15-Pentaoxahexacosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxahexacosan-1-ol is a chemical compound with the molecular formula C21H44O6. It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages. This compound is known for its unique structure, which includes five oxygen atoms interspersed within a long carbon chain, ending with a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxahexacosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a long-chain alcohol. The reaction is usually carried out under controlled conditions, with the presence of a catalyst like potassium hydroxide to facilitate the polymerization process. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-purity ethylene oxide and stringent purification processes further enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15-Pentaoxahexacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ethers, esters, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxahexacosan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: It serves as a solubilizing agent for hydrophobic drugs, enhancing their bioavailability.
Industry: The compound is utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15-Pentaoxahexacosan-1-ol involves its interaction with various molecular targets. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can form hydrogen bonds with proteins and other biomolecules, influencing their stability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar in structure but with a longer carbon chain.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: A shorter chain analog with similar properties.
3,6,9,12,15-Pentaoxatetracosan-1-ol: Another analog with a slightly different chain length.
Uniqueness
3,6,9,12,15-Pentaoxahexacosan-1-ol is unique due to its specific chain length and the number of ether linkages, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring precise control over solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
92691-26-4 |
|---|---|
Molekularformel |
C21H44O6 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-12-23-14-16-25-18-20-27-21-19-26-17-15-24-13-11-22/h22H,2-21H2,1H3 |
InChI-Schlüssel |
CKWBDGZSZXLHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)

![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)



![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)




